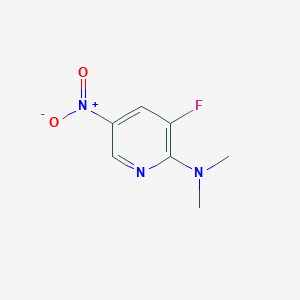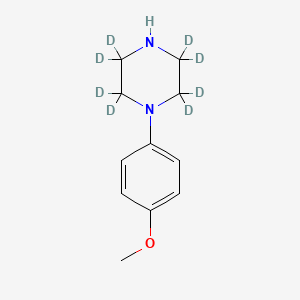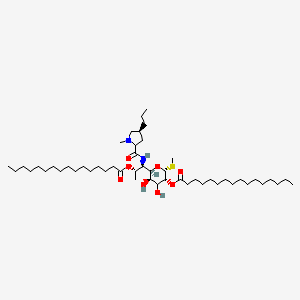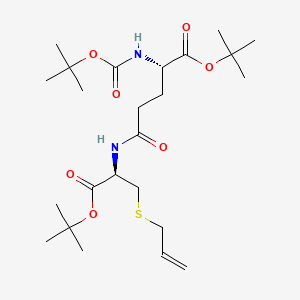
(S)-tert-Butyl 5-(((R)-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes multiple functional groups such as tert-butyl, allylthio, and tert-butoxycarbonyl groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves multiple steps, each requiring specific reagents and conditions. The process typically begins with the preparation of the core structure, followed by the introduction of the functional groups through various chemical reactions. Common reagents used in these reactions include tert-butyl alcohol, allylthiol, and tert-butoxycarbonyl chloride. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the reaction conditions, reduce production costs, and ensure consistent quality. The use of advanced purification techniques such as chromatography and crystallization is also common in industrial settings to achieve the desired purity levels.
Chemical Reactions Analysis
Types of Reactions
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.
Common Reagents and Conditions
The reactions involving this compound typically require specific reagents and conditions to proceed efficiently. For example, oxidation reactions may require acidic or basic conditions, while reduction reactions often require anhydrous solvents and low temperatures. Substitution reactions may involve the use of catalysts and specific solvents to facilitate the reaction.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield products with additional oxygen-containing functional groups, while reduction reactions may produce products with increased hydrogen content. Substitution reactions can result in the formation of new compounds with different functional groups.
Scientific Research Applications
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate has several scientific research applications, including:
Chemistry: This compound can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.
Biology: It may be used in studies involving enzyme inhibition, protein modification, and other biochemical processes.
Industry: It can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products.
Mechanism of Action
The mechanism of action of (S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biochemical effects. The specific pathways involved depend on the nature of the target and the context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Trifluorotoluene: An organic compound with similar functional groups, used as a solvent and synthetic intermediate.
Ethyl 3-(furan-2-yl)propionate: A compound with similar structural features, used in flavor and fragrance applications.
Uniqueness
(S)-tert-Butyl 5-((®-3-(Allylthio)-1-(tert-butoxy)-1-oxopropan-2-yl)amino)-2-((tert-butoxycarbonyl)amino)-5-oxopentanoate is unique due to its combination of functional groups and its potential applications in various fields. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for scientific research and industrial applications.
Properties
Molecular Formula |
C24H42N2O7S |
|---|---|
Molecular Weight |
502.7 g/mol |
IUPAC Name |
tert-butyl (2S)-2-[(2-methylpropan-2-yl)oxycarbonylamino]-5-[[(2R)-1-[(2-methylpropan-2-yl)oxy]-1-oxo-3-prop-2-enylsulfanylpropan-2-yl]amino]-5-oxopentanoate |
InChI |
InChI=1S/C24H42N2O7S/c1-11-14-34-15-17(20(29)32-23(5,6)7)25-18(27)13-12-16(19(28)31-22(2,3)4)26-21(30)33-24(8,9)10/h11,16-17H,1,12-15H2,2-10H3,(H,25,27)(H,26,30)/t16-,17-/m0/s1 |
InChI Key |
RMKCCCGFHWFAPL-IRXDYDNUSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)[C@H](CCC(=O)N[C@@H](CSCC=C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Canonical SMILES |
CC(C)(C)OC(=O)C(CCC(=O)NC(CSCC=C)C(=O)OC(C)(C)C)NC(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


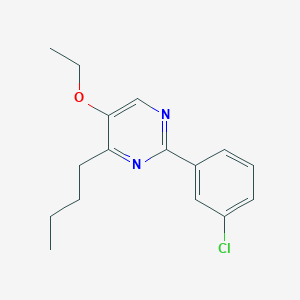
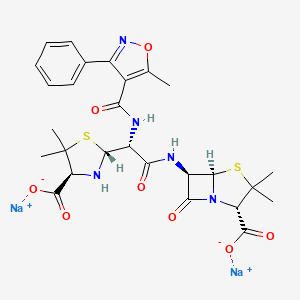
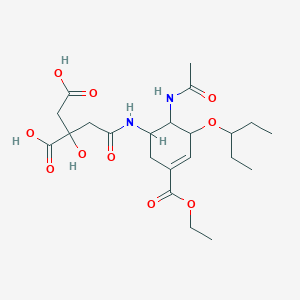
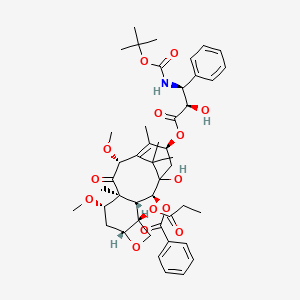
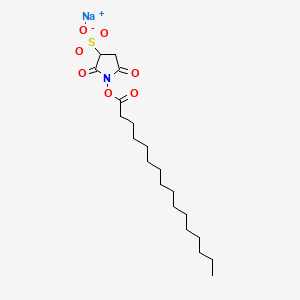
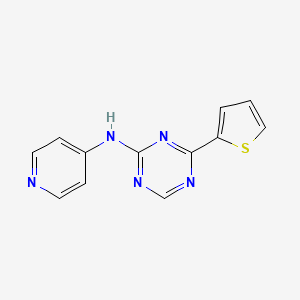
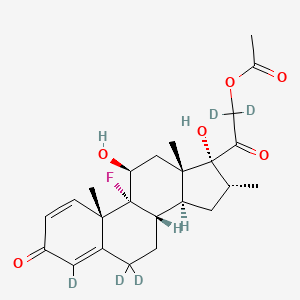
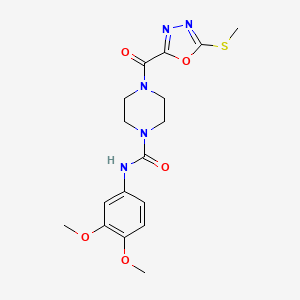
![N-(3,4-dimethoxyphenyl)-6-(1H-indol-6-yl)imidazo[1,2-a]pyrazin-8-amine](/img/structure/B13859772.png)
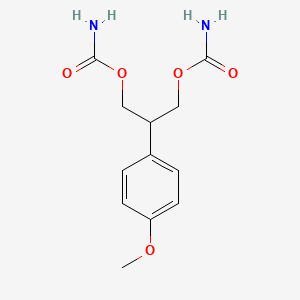
![6-Chloro-4-(2,2,2-trifluoroacetyl)benzo[d]oxazol-2(3H)-one](/img/structure/B13859784.png)
